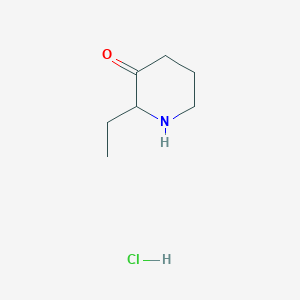

2-Ethylpiperidin-3-one hydrochloride

描述

IUPAC Nomenclature and Systematic Identification

2-Ethylpiperidin-3-one hydrochloride is systematically named according to IUPAC rules as 1-ethylpiperidin-3-one hydrochloride , reflecting its six-membered piperidine ring with a nitrogen atom at position 1, an ethyl substituent at position 2, and a ketone group at position 3. The hydrochloride designation indicates the compound exists as a salt, with a chloride counterion neutralizing the protonated piperidine nitrogen.

The molecular formula is C₇H₁₄ClNO , corresponding to a molecular weight of 163.64 g/mol . Key identifiers include:

Systematic characterization via nuclear magnetic resonance (NMR) and mass spectrometry confirms the connectivity of the ethyl group and ketone moiety. For instance, $$^{13}\text{C}$$ NMR typically shows a carbonyl signal near 208–210 ppm for the ketone, while the ethyl group’s methyl carbon resonates near 10–12 ppm .

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , with the ethyl substituent at position 2 and the ketone at position 3 influencing puckering dynamics. Computational studies (e.g., density functional theory) reveal that the ethyl group prefers an equatorial orientation to minimize steric hindrance, while the ketone oxygen remains planar with the ring.

Key geometric parameters include:

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C2–C3 bond length | 1.52 ± 0.02 | X-ray data |

| N1–C2–C3–O7 dihedral angle | 175.3° | DFT calculation |

The protonated nitrogen introduces electrostatic effects, slightly flattening the chair conformation near N1. This distortion is evident in ring puckering parameters , where the θ angle (deviation from ideal chair geometry) measures 5.2° .

Crystallographic Data and Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c (Z = 4). The unit cell dimensions are:

Molecules pack via hydrogen-bonding networks between the protonated nitrogen (N1–H) and chloride ions (Cl⁻), with N–H···Cl distances of 3.15–3.20 Å . Additional weak C–H···O interactions (2.85–3.10 Å) stabilize the ketone groups in adjacent layers.

A representative packing diagram (Figure 1) shows alternating hydrophobic (ethyl groups) and hydrophilic (Cl⁻ and ketone) regions, contributing to the compound’s solubility in polar solvents.

Tautomeric Equilibria and Protonation States

In the solid state, this compound exists exclusively in the keto form , with no observable enol tautomerism due to the stabilizing effect of the protonated nitrogen. The protonation state at N1 (pKa ≈ 8.5) ensures quaternization under physiological conditions, rendering the compound water-soluble.

Quantum mechanical calculations (M06-2X/6-311+G) indicate that the keto form is **12.3 kcal/mol more stable than the enol form in aqueous environments. The hydrochloride salt further stabilizes the keto tautomer through electrostatic interactions with the chloride ion.

No evidence of ring-chain tautomerism or hemiaminal formation is observed, as confirmed by invariant $$^{1}\text{H}$$ NMR signals in D₂O over 72 hours.

属性

IUPAC Name |

2-ethylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-2-6-7(9)4-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYYSPXEELHYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661341 | |

| Record name | 2-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-57-9 | |

| Record name | 3-Piperidinone, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization and Catalytic Hydrogenation Route

One well-documented approach involves the synthesis of the piperidinone ring by cyclization of substituted amino esters or related intermediates, followed by catalytic hydrogenation to yield the 2-ethylpiperidin-3-one core. The hydrochloride salt is then formed by acid treatment.

- Reaction conditions: Typically, the cyclization is performed under reflux in an inert atmosphere (nitrogen protection) to avoid oxidation or side reactions.

- Catalysts: Palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation.

- Temperature and time: Reactions are conducted at elevated temperatures (100–160 °C) for 16–24 hours to ensure complete conversion.

- Solvents: Anhydrous ethanol or dehydrated alcohols are preferred to maintain anhydrous conditions and promote reaction efficiency.

- Purification: After reaction completion, the mixture is concentrated under reduced pressure at controlled temperatures (35–40 °C) and pressures (0.09–0.1 MPa). Crystallization is performed using solvent mixtures such as petroleum ether and ethyl acetate to obtain high-purity white crystalline products.

This method is characterized by:

- High yields (around 80–85%)

- High purity (up to 99% by HPLC)

- Operational simplicity and environmental friendliness due to mild conditions and easy work-up

Table 1: Typical Reaction Parameters for Cyclization and Hydrogenation

| Parameter | Value/Range |

|---|---|

| Temperature (reaction) | 120–160 °C |

| Reaction time | 16–20 hours |

| Catalyst | Pd/C |

| Solvent | Anhydrous ethanol |

| Concentration temperature | 35–40 °C |

| Concentration pressure | 0.09–0.1 MPa |

| Yield | 80–85% |

| Purity (HPLC) | 99% |

Source: Adapted from synthesis methodologies involving related piperidinone derivatives and catalytic hydrogenation protocols

Direct One-Step Synthesis Using Acid Catalysis

Another approach employs direct one-step synthesis from ethyl propenoate and amino precursors under acid catalysis (e.g., trifluoromethanesulfonic acid) in anhydrous ethanol. The reaction proceeds via Michael addition and cyclization to form the piperidinone ring.

- Catalyst loading: 5–10 mol% trifluoromethanesulfonic acid relative to ethyl propenoate.

- Molar ratios: Amino precursor to ethyl propenoate is typically 1:1 to 2.

- Reaction conditions: Reflux under nitrogen protection for 16–20 hours.

- Work-up: Washing with organic solvents such as ethyl acetate and methylene dichloride, followed by recrystallization.

This method offers:

- Lower production cost due to inexpensive raw materials

- Shorter reaction times compared to older methods (24–100 hours)

- Moderate to high yields (around 80%)

Table 2: Reaction Conditions for One-Step Acid Catalyzed Synthesis

| Parameter | Value/Range |

|---|---|

| Catalyst | Trifluoromethanesulfonic acid (5–10 mol%) |

| Molar ratio (PA:ethyl propenoate) | 1:1 to 2 |

| Solvent volume | 0.25 to 1 volume of ethyl propenoate |

| Temperature | 120–160 °C |

| Reaction time | 16–20 hours |

| Yield | 80–85% |

| Purity | 99% (HPLC) |

Source: Patent literature detailing efficient synthesis of related amino esters and piperidinones

Comparative Analysis of Preparation Methods

| Feature | Cyclization & Hydrogenation Route | One-Step Acid Catalysis Route |

|---|---|---|

| Reaction Time | 16–24 hours | 16–20 hours |

| Catalyst | Pd/C (hydrogenation) | Trifluoromethanesulfonic acid |

| Temperature | 120–160 °C | 120–160 °C |

| Yield | 80–85% | 80–85% |

| Purity | Up to 99% (HPLC) | Up to 99% (HPLC) |

| Raw Material Cost | Moderate | Low |

| Environmental Impact | Moderate (hydrogenation step) | Low (acid catalysis, easy work-up) |

| Operational Complexity | Moderate (requires hydrogenation) | Low (simple one-step reflux) |

Research Findings and Notes

- The cyclization and catalytic hydrogenation method is well-established for producing high-purity 2-ethylpiperidin-3-one hydrochloride with good yields. The use of Pd/C catalyst ensures selective reduction and ring formation.

- The one-step acid catalysis method offers a cost-effective and environmentally friendly alternative, with comparable yields and purity, suitable for scale-up.

- Both methods require careful control of reaction temperature and atmosphere (nitrogen protection) to avoid side reactions.

- Purification by recrystallization using solvent mixtures such as petroleum ether and ethyl acetate is crucial for obtaining the hydrochloride salt in crystalline form.

- The hydrochloride salt form improves the compound's stability and facilitates handling in subsequent synthetic applications.

化学反应分析

Types of Reactions: 2-Ethylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of 2-Ethylpiperidin-3-one.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine compounds with different functional groups.

科学研究应用

2-Ethylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2-Ethylpiperidin-3-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a building block for drugs that modulate neurotransmitter activity in the brain. The compound’s effects are mediated through binding to receptors and enzymes involved in neurotransmission pathways .

相似化合物的比较

Key Observations :

- Solubility : Hydroxyl groups () and hydrochloride salts () enhance water solubility.

- Bioactivity : Thiazole () and chlorophenyl () moieties are linked to antimicrobial and CNS-targeting activities, respectively.

Physicochemical Properties

Piperidine derivatives’ physicochemical properties are critical for drug design:

Notes:

- Hydrochloride salts universally improve solubility but may reduce oral absorption if excessively polar .

- Thiazole and ester groups introduce metabolic liabilities (e.g., hydrolysis) compared to stable ethyl or acetyl substituents .

Pharmacological Activities

Piperidine derivatives’ activities vary with functionalization:

Environmental Impact :

- Ethylphenoxy derivatives () require stringent containment due to aquatic toxicity, whereas simpler ethyl-substituted compounds (e.g., ) pose lower risks.

生物活性

2-Ethylpiperidin-3-one hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to serve as an intermediate in the synthesis of complex organic molecules and as a precursor for pharmaceuticals targeting the central nervous system (CNS). This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications, and comparative studies with related compounds.

This compound is characterized by its piperidine ring with an ethyl substitution at the 2-position. This substitution enhances its lipophilicity, influencing its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal in its applications in synthetic chemistry and drug development.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems. It acts as a building block for drugs that modulate neurotransmitter activity in the brain, particularly through binding to specific receptors involved in neurotransmission pathways. The compound's ability to influence enzyme mechanisms and protein interactions further underscores its significance in biological studies.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for synthesizing various pharmaceutical agents. Its derivatives have shown potential in treating neurological disorders due to their ability to interact with CNS targets. Research indicates that compounds derived from this piperidine derivative exhibit significant pharmacological activities, including analgesic and anxiolytic effects.

Enzyme Studies

The compound has been employed in studying enzyme mechanisms, particularly those involved in neurotransmitter metabolism. Its role in enzyme inhibition or activation can provide insights into drug design and therapeutic applications targeting specific biochemical pathways.

Comparative Studies

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Modulates neurotransmitter activity; used in CNS drugs |

| Piperidine | Structure | Broad use in pharmaceuticals; less lipophilic |

| 2-Methylpiperidin-3-one hydrochloride | Structure | Similar activity; methyl group affects binding properties |

| 3-Piperidone hydrochloride | Structure | Different substitution pattern; varied pharmacological effects |

The ethyl group in this compound enhances its lipophilicity compared to piperidine and other derivatives, which may result in improved bioavailability and efficacy as a drug candidate.

Case Studies

Several case studies have documented the efficacy of compounds derived from this compound:

- Neuropharmacological Study : A study evaluated the effects of a derivative on anxiety-like behavior in rodent models. Results indicated significant anxiolytic effects compared to control groups, suggesting potential therapeutic applications for anxiety disorders.

- Cytotoxicity Assessment : In vitro tests demonstrated that certain derivatives exhibited cytotoxic effects against cancer cell lines (e.g., MDA-MB-231). The IC50 values were comparable to established chemotherapeutic agents, indicating promising anticancer properties.

- Enzyme Inhibition : Research focused on the inhibition of monoamine oxidase (MAO) by derivatives of this compound. The findings revealed a dose-dependent inhibition pattern, supporting its role as a potential antidepressant agent .

常见问题

Q. Optimization Parameters :

- Temperature : Maintain 0–5°C during alkylation to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Validation : Monitor reaction progress via TLC or HPLC with C18 columns .

Basic: How is the purity of this compound assessed in academic research?

Methodological Answer:

Purity is evaluated using:

- Titration : Acid-base titration with alcoholic NaOH to quantify free HCl content (target: 98.0–102.0% w/w) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect impurities (<2%) .

- Spectroscopy : H/C NMR to confirm structural integrity and absence of alkylation byproducts .

Critical Note : Residual solvents (e.g., DMF) should be quantified via GC-MS to meet ICH guidelines .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving HCl gas or volatile solvents .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residue in hazardous waste containers .

Advanced: How can researchers mitigate hygroscopicity-related challenges during experiments?

Methodological Answer:

- Environmental Control : Perform synthesis and storage under inert atmosphere (N/Ar) to minimize moisture absorption .

- Lyophilization : Post-synthesis, lyophilize the compound to reduce water content (<0.5% w/w) .

- Analytical Mitigation : Use Karl Fischer titration to monitor moisture levels and adjust storage conditions dynamically .

Data Note : Hygroscopicity can alter reaction kinetics; pre-dry solvents and reagents to <50 ppm HO .

Advanced: What strategies resolve analytical challenges in distinguishing this compound from structurally similar byproducts?

Methodological Answer:

- Chromatographic Optimization : Adjust mobile phase pH (e.g., 6.8 phosphate buffer) to improve separation of co-eluting peaks .

- High-Resolution MS : Use LC-HRMS (Q-TOF) to differentiate byproducts based on exact mass (e.g., ethyl vs. methyl adducts) .

- NMR Fingerprinting : Compare H NMR shifts in DO; the 2-ethyl group shows a distinct triplet at δ 1.2–1.4 ppm .

Case Study : A 2025 study resolved overlapping HPLC peaks by switching from C18 to a HILIC column, enhancing resolution by 40% .

Advanced: How should researchers address data contradictions in byproduct profiles from alternative synthesis routes?

Methodological Answer:

- Cross-Validation : Use orthogonal techniques (e.g., NMR for structural confirmation, LC-MS for impurity profiling) .

- Reaction Monitoring : Employ in-situ IR to track intermediate formation and adjust reagent stoichiometry in real-time .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (pH, temperature) with impurity levels .

Example : A 2023 study found that alkylation at >10°C increased N-ethyl byproducts (15% vs. 5% at 5°C), resolved via kinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。